molecular formula C9H11NO4S B1400095 4,4-Dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione CAS No. 1482564-21-5

4,4-Dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione

Cat. No. B1400095
CAS RN: 1482564-21-5
M. Wt: 229.26 g/mol
InChI Key: XLIWIGIAJAUXFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione (4,4-DM-TBD) is a novel small molecule that has been used in a variety of scientific research applications. It is a member of the thiazole family of compounds and has unique properties that make it attractive to researchers in a variety of fields. 4,4-DM-TBD has been studied for its potential to act as a catalyst, a ligand, and a drug-like compound.

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

4,4-Dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione is involved in the synthesis of complex organic compounds and intermediates. For instance, its derivatives have been synthesized for potential use in creating novel heterocyclic compounds, which are crucial in natural product chemistry. The tail-to-tail dimerization of styrene, followed by oxidation under UV-light using polyoxometalates as catalysts, represents a method to synthesize substituted 1,4-diphenylbutane-1,4-dione, demonstrating its relevance in synthetic organic chemistry due to economic and scalable reaction methodologies (Das et al., 2016).

Optoelectronic Applications

The compound's derivatives exhibit properties suitable for nonlinear optical applications. A novel heterocyclic moiety based on thiazolo[4,5-d]thiazole, prepared via a multi-step synthesis from butane-2,3-dione, demonstrates potential in optoelectronics. These derivatives, characterized by intramolecular charge transfer, could be leveraged for applications in optoelectronic devices due to their dipolar and quadrupolar structures (Zahradník et al., 2010).

Development of Novel Materials

4,4-Dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione is also a key player in the development of novel materials. For instance, ultrasound-assisted synthesis techniques have been employed to create a library of novel compounds, such as spiro-oxindole-pyrrolizine or pyrrolo[1,2-c]thiazole fused coumarin hybrid heterocycles. These methods underscore the compound's utility in generating new materials that could have applications ranging from pharmaceuticals to materials science (Kanchithalaivan et al., 2014).

properties

IUPAC Name

4,4-dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-13-9(14-2)7(12)5-6(11)8-10-3-4-15-8/h3-4,9H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIWIGIAJAUXFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C(=O)CC(=O)C1=NC=CS1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione

Synthesis routes and methods

Procedure details

A mixture of 4-acetylthiazole (1.0 g, 7.86 mmol) and methyl dimethoxyacetate (1.05 g, 7.86 mmol) in anhydrous diethyl ether (15 mL) was treated with sodium methoxide 4.37M in methanol (1.80 mL, 7.86 mmol) at 0° C. The resulting mixture was stirred at room temperature for 3 hours, and then diluted with ethyl acetate (10 mL). After cooling to 0° C., the reaction mixture was neutralized with 1N hydrochloric acid until pH 3 was reached. Water was added (6 mL) and layers were separated. The organic layer was washed with brine (10 mL), dried over sodium sulfate and concentrated in vacuo to provide 4,4-dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione (8a) (1.58 g, 6.89 mmol, 88%) which was used without further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione
Reactant of Route 2
Reactant of Route 2
4,4-Dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione
Reactant of Route 3
Reactant of Route 3
4,4-Dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione
Reactant of Route 4
4,4-Dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione
Reactant of Route 5
Reactant of Route 5
4,4-Dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione
Reactant of Route 6
Reactant of Route 6
4,4-Dimethoxy-1-(1,3-thiazol-2-yl)butane-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.